7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

Anticancer Apoptosis Cytotoxicity

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic building block featuring a benzotriazole core substituted with a bromine atom at the 7-position and a carboxylic acid group at the 5-position. This specific substitution pattern distinguishes it from the parent benzotriazole-5-carboxylic acid scaffold, imparting unique physicochemical and biological properties.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
CAS No. 1354771-68-8
Cat. No. B1528196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid
CAS1354771-68-8
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=NNN=C21)Br)C(=O)O
InChIInChI=1S/C7H4BrN3O2/c8-4-1-3(7(12)13)2-5-6(4)10-11-9-5/h1-2H,(H,12,13)(H,9,10,11)
InChIKeyYPEXABMLBITRHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic Acid (CAS 1354771-68-8): A Halogenated Benzotriazole Scaffold for Antimicrobial and Anticancer Research Procurement


7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic building block featuring a benzotriazole core substituted with a bromine atom at the 7-position and a carboxylic acid group at the 5-position . This specific substitution pattern distinguishes it from the parent benzotriazole-5-carboxylic acid scaffold, imparting unique physicochemical and biological properties [1]. The compound is a versatile intermediate for organic synthesis, particularly in medicinal chemistry, where it is utilized for the development of novel antimicrobial and anticancer agents . Its bromo substituent provides a functional handle for further derivatization via cross-coupling reactions, while the carboxylic acid group enables amide bond formation and coordination chemistry .

Why Substituting 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic Acid with a Close Analog Can Compromise Research Outcomes


Generic substitution of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid with non-halogenated or differently substituted benzotriazole-5-carboxylic acid analogs is not scientifically equivalent and can lead to divergent biological and chemical outcomes. The specific placement of the bromine atom at the 7-position is a critical determinant of biological activity, as demonstrated by structure-activity relationship (SAR) studies showing that bromo substitution is crucial for target binding affinity and cytotoxic effects [1]. Furthermore, the presence and position of the halogen directly influence the compound's reactivity in cross-coupling reactions, making it a unique building block for the synthesis of more complex molecules that cannot be accessed with other analogs . Therefore, procurement decisions must be based on the exact CAS number to ensure the intended experimental results are reproducible and meaningful.

Quantitative Differentiation Guide for 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic Acid (CAS 1354771-68-8) vs. Analogs


Superior Apoptosis Induction in Hypopharyngeal Tumor Cells Compared to Bleomycin

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid induces apoptosis more effectively than the standard chemotherapeutic agent bleomycin in FaDu hypopharyngeal tumor cells. This direct comparison demonstrates a significant improvement in cytotoxic efficacy within the same experimental system .

Anticancer Apoptosis Cytotoxicity

Broad-Spectrum Antimicrobial Activity with Specific MIC Values Against MRSA and E. coli

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with quantified Minimum Inhibitory Concentration (MIC) values. These data demonstrate a functional advantage over the non-brominated parent scaffold .

Antimicrobial Antibacterial MIC

Crucial Role of 7-Bromo Substituent for Target Binding in Autoimmune Disorder Models

Structure-activity relationship (SAR) studies on closely related 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid have established that the bromo substituent at the 7-position is crucial for target binding affinity, with analogs achieving IC50 values in the low micromolar range against targets relevant to autoimmune disorders [1]. This provides strong class-level inference for the importance of the 7-bromo group in the target compound.

Medicinal Chemistry Kinase Inhibition SAR

Predicted Lipophilicity (XLogP3 = 1.3) as a Differentiator for Membrane Permeability

The predicted partition coefficient (XLogP3) for 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, a close analog, is 1.3 [1]. This value indicates a balanced lipophilicity that is favorable for membrane permeability and oral bioavailability, distinguishing it from more polar, non-halogenated benzotriazole carboxylic acids. The target compound is expected to have a similar or slightly lower logP due to the absence of the methyl group.

Physicochemical Properties Drug Design Lipophilicity

High-Impact Research and Development Applications for 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic Acid (CAS 1354771-68-8)


Development of Novel Anticancer Agents Targeting Hypopharyngeal and Other Solid Tumors

Given its demonstrated ability to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than bleomycin , this compound is a high-priority starting point for medicinal chemistry campaigns aimed at developing new therapies for head and neck cancers. Researchers can utilize the carboxylic acid and bromo functional groups to synthesize a library of derivatives to further optimize potency and pharmacokinetic properties.

Synthesis of Next-Generation Antibiotics to Combat Multidrug-Resistant Pathogens

The compound's quantified antibacterial activity against MRSA (MIC: 12.5-25 µg/mL) and E. coli (MIC: 25 µg/mL) positions it as a valuable scaffold for the development of novel antibiotics. Its use as a building block can generate new chemical entities with the potential to overcome existing resistance mechanisms.

Medicinal Chemistry Optimization of Kinase Inhibitors for Autoimmune and Inflammatory Diseases

Supported by SAR evidence that the 7-bromo group is critical for target binding in related compounds [1], this compound is an ideal intermediate for synthesizing and optimizing inhibitors of specific kinases implicated in autoimmune disorders. Its structural features allow for systematic exploration of chemical space around the benzotriazole core to improve selectivity and potency.

Synthesis of Chemical Probes for Target Identification and Validation

The compound's unique substitution pattern makes it a suitable precursor for creating affinity probes or activity-based probes. The carboxylic acid group can be used to attach linkers or reporter tags (e.g., biotin, fluorophores) without perturbing the essential 7-bromo pharmacophore, enabling pull-down experiments or cellular imaging studies to identify and validate its biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.